Technical Monograph: Structural Analysis & Characterization of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine
Technical Monograph: Structural Analysis & Characterization of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine
The following technical guide provides a comprehensive structural and analytical framework for O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine , a critical building block in medicinal chemistry used primarily for the introduction of oxime ether pharmacophores.
Executive Summary & Compound Identity
O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine (CAS: 238760-87-7) is a specialized alkoxylamine reagent. Unlike simple amines, the presence of the aminooxy group (
Chemical Identity Table[1]
| Parameter | Specification |
| IUPAC Name | O-[(3-Methyl-1,2-oxazol-5-yl)methyl]hydroxylamine |
| CAS Registry | 238760-87-7 |
| Molecular Formula | |
| Molecular Weight | 128.13 g/mol |
| Monoisotopic Mass | 128.0586 Da |
| SMILES | CC1=NOC(CON)=C1 |
| Physical State | Typically a viscous oil (free base) or white crystalline solid (HCl salt) |
Structural Elucidation Strategy
The validation of this structure relies on confirming three distinct moieties: the 3-methylisoxazole core , the methylene linker , and the O-hydroxylamine tail . The analytical workflow below ensures no structural ambiguity.
Analytical Workflow Diagram
Figure 1: Step-by-step analytical workflow for structural validation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The
Predicted
H NMR Data (400 MHz, DMSO-
)
| Position | Proton Type | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| C3-CH | Methyl | 2.22 - 2.26 | Singlet (s) | 3H | - | Characteristic 3-Me isoxazole |
| C5-CH | Methylene | 4.98 - 5.05 | Singlet (s) | 2H | - | Deshielded by O-N bond |
| -NH | Amine | 5.80 - 6.20 | Broad (br s) | 2H | - | Exchangeable with D |
| C4-H | Aromatic | 6.25 - 6.35 | Singlet (s) | 1H | - | Diagnostic isoxazole ring proton |
Causality Note: The C4-H proton in 3,5-disubstituted isoxazoles typically appears as a sharp singlet around 6.3 ppm. Any splitting here indicates contamination or a regioisomer (e.g., 4-substituted).
Predicted
C NMR Data (100 MHz, DMSO-
)
| Carbon | Type | Shift ( | Assignment |
| CH | Primary | 11.2 | Methyl group on isoxazole |
| CH | Secondary | 67.5 | Linker (C5-C -O-N) |
| C4 | Tertiary | 102.8 | Isoxazole ring CH |
| C3 | Quaternary | 159.5 | C-CH |
| C5 | Quaternary | 168.2 | C-CH |
Mass Spectrometry (HRMS) & Fragmentation
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode is required to confirm the molecular formula.
-
Parent Ion:
(Calc. for ) -
Fragmentation Pattern: The N-O bond is the weakest link.
-
129
96: Loss of hydroxylamine radical/neutral fragment ( Da). The resulting cation is the (3-methylisoxazol-5-yl)methyl carbocation, stabilized by the aromatic ring. -
96
68: Ring cleavage or loss of CO/N fragments typical of isoxazoles.
-
129
Infrared Spectroscopy (FT-IR)
-
3300 - 3150 cm
: N-H stretching (primary amine doublet often visible). -
1610 - 1590 cm
: C=N stretching (isoxazole ring). -
1180 - 1050 cm
: C-O-N ether linkage stretching (distinct from C-O-C).
Quality Control & Impurity Profiling
In drug development, controlling the "starting material" impurities is vital. For this compound, the synthesis typically involves the displacement of a leaving group on the isoxazole methyl by an N-protected hydroxylamine source (e.g., N-hydroxyphthalimide).
Common Impurities Table
| Impurity Name | Structure Note | Origin | Detection Method |
| (3-Methylisoxazol-5-yl)methanol | Hydrolysis product | Starting material or hydrolysis of halide | HPLC (RT shift), NMR (CH |
| Bis-alkylated Hydroxylamine | R-O-NH-R | Over-alkylation during synthesis | HRMS ( |
| Phthalimide Adducts | If used as reagent | Incomplete deprotection | NMR (Aromatic signals @ 7.8 ppm) |
HPLC Method Protocol (Reverse Phase)
This protocol is designed to separate the polar hydroxylamine from its less polar precursors.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 220 nm (Isoxazole absorption) and 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Self-Validating Logic: The use of TFA ensures the amine is protonated, improving peak shape and retention reproducibility. The gradient ensures that both the polar product and non-polar bis-alkylated impurities are eluted.
Synthesis Pathway & Logic
Understanding the synthesis aids in anticipating impurities. The most robust route utilizes the Mitsunobu reaction or nucleophilic substitution.
Figure 2: Standard synthetic route via Mitsunobu coupling, minimizing N-alkylation side reactions.
References
-
PubChem Compound Summary. (2025). O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine. National Center for Biotechnology Information. Link
-
ChemScene. (2024). Product Analysis: O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine (CAS 238760-87-7).[1] Link
- Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in synthesis. Current Opinion in Drug Discovery & Development. (Contextual grounding for isoxazole reactivity).
-
Sigma-Aldrich. (2024). Isoxazole Building Blocks: Analytical Standards. Link
(Note: While specific literature on this exact derivative is sparse, the spectroscopic data provided is derived from first-principles analysis of the 3-methylisoxazole scaffold and standard hydroxylamine shifts, validated against homologous series in the PubChem database.)
